N-(2-Aminoethyl)piperidine

Catalog No.
S661647
CAS No.
27578-60-5
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)piperidine

CAS Number

27578-60-5

Product Name

N-(2-Aminoethyl)piperidine

IUPAC Name

2-piperidin-1-ylethanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2

InChI Key

CJNRGSHEMCMUOE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN

Canonical SMILES

C1CCN(CC1)CCN

Ligand in Coordination Chemistry

N-(2-Aminoethyl)piperidine can act as a bidentate ligand, meaning it can form two coordination bonds with a metal center. This property makes it valuable in the synthesis of coordination complexes for studying their structure, reactivity, and potential applications in catalysis or materials science. For instance, research has utilized N-(2-Aminoethyl)piperidine in the preparation of nickel complexes with interesting magnetic properties [1].

Source

[1] Synthesis, structural characterization, and magnetic properties of trans-bis[1-(2-aminoethyl)piperidine]dinitronickel(II) and trans-bis[1-(2-aminoethyl)-piperidine]dinitritocobalt(II) complexes, Inorganica Chimica Acta, Volume 240, Issues 1-2, 1995, Pages 121-126,

Modification of Polymers

N-(2-Aminoethyl)piperidine finds use in modifying polymers, introducing functional groups that can alter their properties or facilitate further reactions. A study demonstrated its effectiveness in modifying vinylbenzyl chloride/divinylbenzene gel copolymer beads, enhancing their potential applications in solid-phase organic synthesis [2].

Source

[2] N-(2-Aminoethyl)piperidine-Modified Vinylbenzyl Chloride/Divinylbenzene Copolymer Beads: Characterization and Application in Solid-Phase Organic Synthesis, Journal of Polymer Science Part A: Polymer Chemistry, Volume 41, Issue 12, 2003, Pages 2032-2038,

This compound holds significance in scientific research due to its structural features. The combination of a piperidine ring and an amine group makes it a potential candidate for various applications, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties.
  • Medicinal chemistry: The diamine functionality can be involved in interactions with biological targets, making it a potential lead compound in drug discovery.
  • Material science: N-(2-Aminoethyl)piperidine could be explored for its potential role in the development of new materials with specific functionalities.

Molecular Structure Analysis

N-(2-Aminoethyl)piperidine possesses a bicyclic structure. It consists of a six-membered piperidine ring with a nitrogen atom at one position and a two-carbon chain (ethane) attached to the nitrogen, terminating with another primary amine group.

Key features of the molecule include:

  • Two primary amine groups (NH2) capable of forming hydrogen bonds and ionic interactions.
  • A cyclic piperidine ring providing rigidity and a hydrophobic character.
  • The presence of both a basic nitrogen (amine) and a weakly basic nitrogen (piperidine) allows for potential interactions with acidic and basic functional groups.

Chemical Reactions Analysis

  • Acylation: Reaction with carboxylic acid derivatives (acyl chlorides, anhydrides) to form amides [].
  • Alkylation: Reaction with alkylating agents (haloalkanes) to form secondary or tertiary amines [].
  • Condensation reactions: Reaction with aldehydes or ketones to form imines or enamines [].

Reaction examples (balanced equations):

  • Acylation with acetic anhydride:
N-(2-Aminoethyl)piperidine + (CH3CO)2O -> CH3CONHCH2CH2N(C6H11) + CH3COOH
  • Alkylation with bromoethane:
N-(2-Aminoethyl)piperidine + BrCH2CH3 -> N,N-diethylpiperidine + HBr
Note

These are general reaction examples. Specific reaction conditions and yields would depend on the chosen reagents and reaction setup.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature.
  • Melting point: Expected to be below room temperature.
  • Boiling point: Expected to be moderate (around 150-250°C).
  • Solubility: Soluble in organic solvents like ethanol, methanol, and chloroform. May have limited solubility in water due to the hydrophobic piperidine ring.
  • Stability: Likely stable under ambient conditions but may react with strong acids or bases.

Safety and Hazards

N-(2-Aminoethyl)piperidine is likely to exhibit similar hazards as other primary amines:

  • Flammability: Flammable liquid and vapor.
  • Skin and eye irritant: Can cause severe skin burns and eye damage

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

27578-60-5

Wikipedia

N-(2-Aminoethyl)piperidine

Dates

Modify: 2023-08-15

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